molecular formula C23H24ClN3O3 B2744875 ethyl 7-chloro-4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 1189485-47-9

ethyl 7-chloro-4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B2744875
CAS No.: 1189485-47-9
M. Wt: 425.91
InChI Key: PQVBDKPUMSYDPL-UHFFFAOYSA-N
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Description

This compound belongs to the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate family, characterized by a quinoline core substituted with a 7-chloro group, an ethyl ester at the 3-position, and a 4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino side chain.

Properties

CAS No.

1189485-47-9

Molecular Formula

C23H24ClN3O3

Molecular Weight

425.91

IUPAC Name

ethyl 7-chloro-4-[2-(3,4-dihydro-2H-quinolin-1-yl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C23H24ClN3O3/c1-2-30-23(29)20-21(17-10-9-16(24)14-18(17)26-22(20)28)25-11-13-27-12-5-7-15-6-3-4-8-19(15)27/h3-4,6,8-10,14H,2,5,7,11-13H2,1H3,(H2,25,26,28)

InChI Key

PQVBDKPUMSYDPL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=C(C=C(C=C2)Cl)NC1=O)NCCN3CCCC4=CC=CC=C43

solubility

not available

Origin of Product

United States

Biological Activity

Ethyl 7-chloro-4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a complex organic compound belonging to the class of quinoline derivatives. Its unique structure and biological properties make it a candidate for various therapeutic applications, particularly in the fields of antibacterial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C23H24ClN3O3. The compound features a chloro substituent at the 7-position and an ethylamino side chain, which are crucial for its biological activity. The dihydroquinoline core is essential for its interaction with biological targets, particularly in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits promising antibacterial and anticancer properties:

  • Antibacterial Activity :
    • This compound has shown significant activity against various Gram-negative bacteria by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication .
    • In vitro studies have demonstrated effective inhibition against strains such as E. coli and Klebsiella pneumoniae, suggesting potential for overcoming antibiotic resistance .
  • Anticancer Activity :
    • The compound has been associated with cell cycle arrest in cancer cells, particularly in the G2/M phase, indicating its potential as an anticancer agent .
    • Preliminary data suggest that it may interact with targets involved in cancer pathways, enhancing its therapeutic potential.

The mechanism through which this compound exerts its biological effects involves:

  • Inhibition of Enzymes : The compound inhibits key enzymes like DNA gyrase and topoisomerase IV in bacteria, disrupting their ability to replicate and transcribe DNA .
  • Cell Cycle Modulation : In cancer cells, it induces cell cycle arrest, leading to apoptosis in sensitive cell lines such as CCRF-CEM .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMechanism of ActionReference
AntibacterialE. coli, Klebsiella pneumoniaeInhibition of DNA gyrase and topoisomerase IV
AnticancerCCRF-CEM (leukemia cells)Induces G2/M phase arrest

Case Study Insights

In a study examining the effects of similar quinoline derivatives on cancer cells, compounds were shown to significantly halt cell proliferation by inducing apoptosis through specific signaling pathways. This aligns with the observed effects of ethyl 7-chloro derivatives in preliminary tests .

Scientific Research Applications

Antimalarial Properties

Research indicates that quinoline derivatives, including ethyl 7-chloro-4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate, exhibit promising antimalarial activity. Studies have demonstrated efficacy against Plasmodium falciparum, the parasite responsible for malaria. The compound's ability to interact with specific targets involved in the malaria pathway enhances its potential as a therapeutic agent against this disease.

Antibacterial Activity

The compound has also shown significant antibacterial properties. Similar quinoline derivatives have been documented to inhibit the growth of various bacterial strains, suggesting that this compound may serve as a valuable alternative in antibiotic development.

Anticancer Activity

In vitro studies have revealed that this compound effectively inhibits the proliferation of certain cancer cell lines while sparing normal cells from cytotoxic effects. This selectivity indicates a promising therapeutic window for its application in cancer treatment. The mechanisms underlying its anticancer properties are still being explored but may involve enzyme inhibition and modulation of signaling pathways relevant to cancer progression .

Synthesis and Chemical Properties

The synthesis of this compound typically involves several steps that allow for the incorporation of various functional groups. The presence of a chloro substituent at the 7-position and an ethylamino side chain contributes to its unique chemical properties and biological activities.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinoline derivatives. The following table summarizes some structurally similar compounds and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
Ethyl 8-chloro-4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylateLacks the methylbenzyl groupChlorine substituent may affect reactivity
Ethyl 8-methyl-4-(4-hydroxybenzyl)amino-2-oxo-1,2-dihydroquinoline-3-carboxylateContains hydroxy group instead of methyl groupHydroxy group may enhance solubility
Ethyl 8-methyl-4-(4-(methylthio)benzyl)amino -2 -oxo -1,2 -dihydroquinoline -3 -carboxylateContains methylthio substituentPotentially different biological activity due to sulfur presence

Interaction Studies

Preliminary interaction studies involving this compound have focused on its binding affinity with various enzymes and receptors related to malaria and cancer pathways. Understanding these interactions is essential for elucidating the pharmacodynamics and optimizing therapeutic potential.

Comparison with Similar Compounds

Key Structural Features

The following table highlights critical structural variations among the target compound and its analogs:

Compound Name 1-Position 3-Position 4-Position 6/7-Positions Side Chain/Additional Groups
Target Compound (Ethyl 7-chloro-4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate) H Ethyl ester (2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino 7-Cl Dihydroquinoline-derived ethylamino
Methyl 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate Allyl Methyl ester Hydroxy 6,7-dimethoxy None
N-(4-Oxo-1-pentyl-1,4-dihydroquinolin-3-yl)-aryl-carboxamide Pentyl Aryl carboxamide Oxo (keto group) Unspecified Aryl carboxamide
N-(3-chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide Ethyl 3-Cl phenyl amide Hydroxy Unspecified None

Analysis of Structural Differences

1-Position Substituent: The target compound lacks substitution (H), whereas analogs feature allyl, pentyl, or ethyl groups. For example, the pentyl group in may enhance lipophilicity compared to the target’s unsubstituted position.

3-Position Functional Group :

  • The ethyl ester in the target compound contrasts with methyl esters , aryl carboxamides , and 3-chlorophenyl amides . Esters are more metabolically labile than amides, suggesting the target may act as a prodrug, hydrolyzing to a carboxylic acid in vivo.

4-Position Modifications: The target’s (2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino group introduces a rigid, aromatic side chain capable of π-π stacking or hydrogen bonding. In contrast, analogs feature hydroxy or oxo groups , which may alter hydrogen-bonding interactions with biological targets.

The 6,7-dimethoxy groups in increase steric hindrance and electron-donating effects, which may reduce reactivity compared to chloro.

Pharmacological and Physicochemical Implications

Solubility and Bioavailability

  • Ester vs. Amide : The ethyl ester in the target compound improves solubility in lipophilic environments compared to carboxamides , but may reduce metabolic stability due to esterase-mediated hydrolysis.

Preparation Methods

Core Quinoline Skeleton Construction

The synthesis begins with the formation of the 7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate backbone. As demonstrated in analogous protocols, 2-chloro-4-nitrobenzoic acid serves as a starting material for generating the quinolinone core. Activation of the carboxylic acid group using 1,1'-carbonyldiimidazole (CDI) facilitates cyclization under acidic conditions, yielding 7-chloro-4-hydroxyquinolin-2(1H)-one. Subsequent nitration introduces functional groups at strategic positions for downstream modifications.

Key Reaction Conditions:

Step Reagents Solvent Temperature Time Yield
Cyclization CDI, HCl DCM RT 2 h 85%
Nitration HNO3, H2SO4 H2O 0°C → RT 4 h 78%

Introduction of the Ethylamino-Dihydroquinoline Side Chain

The 4-position of the quinoline core undergoes nucleophilic aromatic substitution (SNAr) with 2-(3,4-dihydroquinolin-1(2H)-yl)ethylamine. This step is critical for installing the tertiary amine functionality. As reported by Lloyd et al., microwave-assisted SNAr reactions in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) enhance reaction efficiency.

Optimized Protocol:

  • Combine 7-chloro-4-nitroquinolin-2(1H)-one (1 equiv) with 2-(3,4-dihydroquinolin-1(2H)-yl)ethylamine (10 equiv) in NMP (0.3 M).
  • Heat at 160°C under microwave irradiation for 16 h.
  • Precipitate the product with water and purify via SCX-2 column chromatography (methanolic NH3 elution).

Spectroscopic Validation:

  • LCMS: m/z 426.9 [M+H]+ (calc. 425.9).
  • 1H NMR (DMSO-d6): δ 1.24 (t, 3H, CH2CH3), 3.02 (m, 4H, dihydroquinoline CH2), 4.31 (q, 2H, OCH2), 6.72 (s, 1H, quinoline H5).

Esterification and Final Functionalization

The quinoline-3-carboxylic acid intermediate undergoes esterification with ethanol under Mitsunobu conditions or via CDI-mediated activation. Ethyl ester formation is achieved with high regioselectivity, as evidenced by IR spectroscopy (C=O stretch at 1720 cm−1).

Representative Procedure:

  • React 7-chloro-4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (1 equiv) with CDI (1.2 equiv) in anhydrous DCM.
  • Add ethanol (5 equiv) and stir at RT for 12 h.
  • Concentrate under vacuum and recrystallize from ethanol/water (3:1).

Yield and Purity Data:

Parameter Value Source
Yield 82%
Purity (HPLC) >98%

Comparative Analysis of Synthetic Routes

Alternative methodologies, such as Buchwald-Hartwig amination, have been explored for introducing the ethylamino-dihydroquinoline moiety. However, these methods require palladium catalysts (e.g., Pd(OAc)2) and ligands (Xantphos), increasing complexity and cost.

Efficiency Comparison:

Method Catalyst Time Yield
SNAr None 16 h 75%
Buchwald Pd/Xantphos 24 h 68%

Mechanistic Insights and Challenges

The SNAr mechanism proceeds via a Meisenheimer intermediate, stabilized by electron-withdrawing groups (e.g., nitro at C4). Steric hindrance from the dihydroquinoline substituent necessitates elevated temperatures for effective amine displacement. Competing side reactions, such as over-alkylation, are mitigated by using excess amine (10 equiv).

Scalability and Industrial Relevance

Kilogram-scale production employs continuous flow reactors to enhance heat transfer and reduce reaction times. Ethyl ester hydrolysis remains a concern during long-term storage, necessitating stabilization with radical scavengers (e.g., BHT).

Q & A

Q. Key Considerations :

  • Purification via column chromatography (silica gel, petroleum ether/EtOAc eluent) ensures product integrity .
  • HPLC analysis is recommended to monitor purity (>95%) and detect impurities (e.g., residual 4-hydroxy-1,2-dihydroquinolin-2-ones) .

Basic: How is structural confirmation achieved for this compound?

Answer:
A combination of analytical techniques is employed:

  • X-ray Crystallography : Resolves molecular geometry and confirms stereochemistry. Parallel packing via C–H⋯O/Cl interactions is typical .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm, ester carbonyl at ~δ 165 ppm).
    • IR : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and N–H bonds (3200–3400 cm⁻¹).
    • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .

Advanced: What strategies mitigate impurities during synthesis, particularly for scale-up?

Answer:
Impurities (e.g., 2.4–5.6% 4-hydroxy-1,2-dihydroquinolin-2-ones) arise from residual water in reagents. Mitigation strategies include:

Green Chemistry Principles : Use solvent-free conditions or recyclable solvents (e.g., ethanol/water mixtures) to minimize side reactions .

Moisture Control : Anhydrous reagents and inert atmospheres (N₂/Ar) reduce hydrolysis byproducts.

Purification : Recrystallization from ethanol or ethyl acetate removes hydrophilic impurities .

Table 1 : Impurity Profiles Under Different Conditions

ConditionImpurity Level (%)Source
Lab-scale (anhydrous)2.4–3.1
Industrial (moisture)4.8–5.6

Advanced: How do reaction conditions influence cyclization efficiency in related quinoline derivatives?

Answer:
Cyclization (e.g., forming the dihydroquinoline ring) is sensitive to:

  • Temperature : Elevated temperatures (150°C with polyphosphoric acid) drive intramolecular cyclization but risk decomposition .
  • Catalysts : Eaton’s reagent (P₂O₅·MeSO₃H) enhances regioselectivity at 70°C for tert-butyl derivatives .
  • Solvent : Polar aprotic solvents (e.g., DMF) improve solubility but may require longer reaction times.

Q. Case Study :

  • Reflux in CH₃CN : Achieves 84% yield for analogous compounds .
  • PPA (Polyphosphoric Acid) : Facilitates cyclization of precursors into tricyclic structures .

Advanced: How can researchers resolve contradictions in biological activity data for this compound’s derivatives?

Answer:
Discrepancies in antimicrobial activity (e.g., moderate vs. promising results) arise from:

Structural Variability : Electron-withdrawing groups (e.g., –Cl, –F) enhance activity, while bulky substituents reduce membrane penetration .

Assay Conditions : Standardize agar dilution methods (e.g., CLSI guidelines) and bacterial strains (e.g., S. aureus ATCC 25923) .

Statistical Validation : Triplicate testing and ANOVA analysis differentiate true activity from experimental noise .

Table 2 : Activity Trends in Derivatives

SubstituentMIC (μg/mL) Against E. coliSource
7-Cl, 6-F8.2
7-Cl, 8-NO₂32.5

Advanced: What computational and experimental approaches predict physicochemical properties?

Answer:

  • LogP Calculation : Use software like ChemAxon or experimental shake-flask methods to determine lipophilicity, critical for bioavailability .
  • pKa Determination : Potentiometric titration identifies ionizable groups (e.g., carboxylate pKa ~3.5) .
  • Thermal Analysis : DSC/TGA reveals melting points (e.g., 103–105°C) and decomposition thresholds .

Advanced: How does crystal packing influence stability and formulation?

Answer:
X-ray studies show:

  • Intermolecular Interactions : C–H⋯O/Cl hydrogen bonds stabilize the lattice, reducing hygroscopicity .
  • Polymorphism Screening : Solvent-mediated recrystallization (e.g., ethanol vs. acetone) identifies stable polymorphs for formulation .

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